7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]-N-ethylhept-5-enamide, commonly known as bimatoprost, is a synthetic compound classified as a prostaglandin analog. It is primarily used in ophthalmic applications for the treatment of glaucoma and ocular hypertension by increasing the outflow of aqueous humor, thereby reducing intraocular pressure. Bimatoprost has garnered attention due to its efficacy and has been developed into various formulations for clinical use.
Bimatoprost was initially developed by Allergan and is marketed under the brand name Lumigan. It is derived from prostaglandin F2α and has been extensively studied for its pharmacological properties and therapeutic applications. The compound's structure and properties have been detailed in various scientific publications and patent filings, which outline its synthesis, reactions, and mechanisms of action.
Bimatoprost falls under the category of ophthalmic agents, specifically prostaglandin analogs. It is classified as a selective agonist of the prostaglandin F receptor (FP receptor), which mediates its effects on intraocular pressure.
The synthesis of bimatoprost involves several steps, typically starting from simple organic precursors. One common method includes the use of Wittig reactions to construct the double bonds in the heptenamide structure. The synthesis pathway can be summarized as follows:
The synthesis has been optimized for large-scale production, ensuring high purity and yield. Various solvents such as tetrahydrofuran are used in reactions, and conditions are carefully controlled to facilitate specific transformations while minimizing side reactions.
Bimatoprost's molecular formula is , with a molecular weight of approximately 415.6 g/mol. The compound features multiple stereocenters, contributing to its complex three-dimensional structure.
The structural representation includes hydroxyl groups that enhance its solubility and biological activity.
Bimatoprost undergoes several chemical transformations during its synthesis and metabolism:
Bimatoprost acts primarily by binding to the FP receptor in the eye, leading to increased outflow of aqueous humor through both the conventional and unconventional pathways. This results in a decrease in intraocular pressure.
The compound's pharmacokinetics reveal that it penetrates ocular tissues effectively, with a volume of distribution at steady state being approximately 0.67 L/kg and a clearance rate of 1.5 L/hr/kg following intravenous administration.
Bimatoprost appears as a white to off-white solid or powder. It is soluble in organic solvents like ethanol but has limited solubility in water.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed for quality control during manufacturing.
Bimatoprost is primarily used in ophthalmology for:
Additionally, it has been investigated for potential applications in promoting eyelash growth and treating other ocular conditions due to its ability to stimulate hair follicles.
The cyclopentyl ring in bimatoprost houses three hydroxyl groups at positions C1, C3, and C5, with the C1 and C2 positions acting as attachment points for the phenylpentenyl and heptenamide chains, respectively. Stereoselective synthesis of this core relies on prostaglandin F₂α (PGF₂α) as a biosynthetic precursor. Key steps involve:
Table 1: Key Stereocenters in the Bimatoprost Cyclopentyl Core
| Carbon Position | Configuration | Functional Role |
|---|---|---|
| C1 | R | Anchors phenylpentenyl chain |
| C2 | R | Links heptenamide moiety |
| C3 | R | Hydrogen-bond donor for FP receptor interaction |
| C5 | S | Coordinates aqueous humor outflow modulation |
The C7–C8 (hept-5-enamide) and C13–C14 (pent-1-en-1-yl) alkenes are installed via Wittig olefination, which converts carbonyl precursors to alkenes using phosphonium ylides [2] [10].
Mechanistic Considerations
Optimization for Stereoselectivity
Table 2: Wittig Conditions for Bimatoprost Alkene Chains
| Alkene Segment | Ylide Type | Conditions | Stereoselectivity | Yield |
|---|---|---|---|---|
| Hept-5-enamide (C7=C8) | Non-stabilized | THF, −78°C, nBuLi | >90% Z | 75–80% |
| Pent-1-en-1-yl (C13=C14) | Semi-stabilized | THF, 0°C, LiI additive | 85% E | 70–75% |
The N-ethylhept-5-enamide group is appended via amide bond formation between the carboxylic acid of the heptenoic chain and ethylamine. Standard carbodiimide couplings risk racemization at adjacent stereocenters, necessitating optimized protocols [3] [7].
Reagent Selection
Additives for Racemization Suppression
Table 3: Amide Coupling Reagents for N-Ethylhept-5-enamide Formation
| Coupling Reagent | Additive | Racemization (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| HATU | HOBt | <1% | 5–10 min | Fast, low epimerization |
| PyBOP | DIEA | <2% | 15–20 min | Non-carcinogenic byproducts |
| DIC | HOBt/CuCl₂ | 3–5% | 30–60 min | Cost-effective for large scale |
Scale-up of bimatoprost synthesis introduces vulnerabilities in stereochemical purity due to epimerization, polymorph conversion, and thermal instability [5].
Epimerization Risks
Polymorph Control
Bimatoprost exists in two crystalline forms:
Thermal and Process Optimization
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: